(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
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Overview
Description
(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-fluoroacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, reduced derivatives, and oxidized compounds. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that oxazolone derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[1-(4-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
- (Z)-4-[1-(3-Chlorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
- (Z)-4-[1-(3-Bromophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
Uniqueness
(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12FNO2 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
4-[1-(3-fluorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12FNO2/c1-11(13-8-5-9-14(18)10-13)15-17(20)21-16(19-15)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
PILFIALLUOXRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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